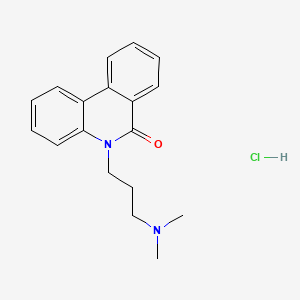

Fantridone hydrochloride

Description

Fantridone hydrochloride is an antidepressant agent regulated by the U.S. Food and Drug Administration (FDA) as an active pharmaceutical ingredient (API). Its molecular formula is C₁₈H₂₀N₂O·ClH·H₂O, indicating a hydrated hydrochloride salt form . The compound is chemically designated as 5-(3-Dimethylaminopropyl)-6(5H)-phenanthridone hydrochloride hydrate, featuring a phenanthridinone core substituted with a dimethylaminopropyl group . Fantridone is classified under the Harmonized Tariff System (HTS) code 29337900 and Standard International Trade Classification (SITC) code 51561, reflecting its role in international pharmaceutical trade .

Properties

CAS No. |

22461-13-8 |

|---|---|

Molecular Formula |

C18H21ClN2O |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

5-[3-(dimethylamino)propyl]phenanthridin-6-one;hydrochloride |

InChI |

InChI=1S/C18H20N2O.ClH/c1-19(2)12-7-13-20-17-11-6-5-9-15(17)14-8-3-4-10-16(14)18(20)21;/h3-6,8-11H,7,12-13H2,1-2H3;1H |

InChI Key |

VRCYZPYOTBBJKU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fantridone hydrochloride can be synthesized through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired product

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Fantridone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Fantridone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is employed in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Fantridone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The following table compares Fantridone hydrochloride with three structurally related antidepressants: Clodazon hydrochloride , Clodazon hydrochloride anhydrous , and Dazadrol maleate .

| Compound | Molecular Formula | Core Structure | Regulatory Codes (HS/SITC) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₈H₂₀N₂O·ClH·H₂O | Phenanthridinone | 29337900 / 51561 | Phenanthridinone core, dimethylaminopropyl |

| Clodazon hydrochloride | C₁₈H₂₀ClN₃O·ClH·H₂O | Benzimidazolone | 29339990 / 51577 | 5-chloro-substituted benzimidazolone |

| Clodazon anhydrous | C₁₅H₁₄ClN₃O·C₄H₄O₄ | Benzimidazolone | 29339990 / 51577 | Anhydrous form, fumarate counterion |

| Dazadrol maleate | C₁₅H₁₄ClN₃O·C₄H₄O₄ | Pyridinemethanol | 29333999 / 51574 | Chlorophenyl, imidazolyl, pyridinemethanol |

Key Differences in Pharmacokinetics and Metabolism

Hydration (H₂O in the formula) may influence solubility and stability under storage conditions .

Clodazon Hydrochloride :

- The 5-chloro substitution on the benzimidazolone ring increases halogen-mediated receptor binding affinity, but may also elevate hepatotoxicity risks .

- The anhydrous form (Clodazon hydrochloride anhydrous) exhibits higher thermal stability but lower aqueous solubility than its hydrated counterpart .

Dazadrol Maleate: The pyridinemethanol and imidazolyl groups facilitate interactions with serotonin receptors, but the maleate counterion introduces pH-dependent dissolution properties .

Regulatory and Trade Classification

- Fantridone is classified under HS 29337900 , reserved for "heterocyclic compounds with nitrogen hetero-atom(s) only," distinguishing it from Clodazon (HS 29339990 ) and Dazadrol (HS 29333999 ) .

- Fantridone’s International Non-Proprietary Name (INN) was established in 1968 (WHO List 8), earlier than Clodazon (INN listed in 1973) and Dazadrol, reflecting its earlier development .

Clinical and Research Findings

Biological Activity

Fantridone hydrochloride, a compound with the chemical formula CHClNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 344.84 g/mol

- IUPAC Name : 4-(4-Chlorophenyl)-1-(1H-imidazol-2-yl)-2-piperidinone

- CAS Number : 3032801

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Interactions : The compound interacts with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter release and activity.

Biological Activities

-

Antitumor Activity

- This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells by activating caspase pathways.

- Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.4 Apoptosis via caspase activation A549 (Lung) 7.2 Inhibition of cell cycle progression HeLa (Cervical) 4.8 Induction of oxidative stress -

Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Efficacy of this compound

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anti-inflammatory Effects

- The compound has shown potential in reducing inflammation in various animal models, indicating its role in modulating immune responses.

Case Study 1: Antitumor Effects in Mice

A study conducted on mice with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Clinical Trials for Antimicrobial Resistance

Recent clinical trials have evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a promising role in treating infections that are difficult to manage with conventional antibiotics.

Q & A

Q. What is the molecular structure of Fantridone hydrochloride, and how is it classified pharmacologically?

this compound (C₁₈H₂₀N₂O·ClH·H₂O) is a hydrochloride salt of an antidepressant agent. Its structure includes a benzimidazolone core substituted with a phenyl group and a dimethylaminopropyl chain, with a chlorine atom at the 5-position . Pharmacologically, it is classified as a centrally acting agent under FDA regulation as an active ingredient (Unique Ingredient Identifier: DU65LYP662). Its SMILES notation and regulatory classifications (HS 29337900, SITC 51561) are critical for database searches and cross-study comparisons .

Q. What analytical methods are recommended for quantifying this compound in experimental formulations?

High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Detector : UV-Vis at 254 nm.

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution.

- Sample prep : Dissolve in methanol, sonicate, and filter (0.45 µm) to achieve 1 mg/mL concentration . Validation should follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Engineering controls : Use fume hoods for powder handling.

- Storage : Keep in airtight, light-resistant containers at 2–8°C .

- Spill management : Neutralize with sodium bicarbonate, collect residues, and dispose as hazardous waste . Training documentation and SDS review are mandatory before use .

Q. How can researchers identify and quantify impurities in this compound batches?

Impurity profiling requires:

- HPLC-DAD/LC-MS : To detect degradation products (e.g., des-chloro analogs) and synthetic intermediates.

- Forced degradation studies : Expose to heat (80°C), acid/alkali (0.1N HCl/NaOH), and UV light to simulate stability challenges .

- Thresholds : Report impurities ≥0.1% per ICH Q3A guidelines. Use reference standards for structural confirmation .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological activity?

- In vitro :

- Target binding assays : Radioligand displacement for receptor affinity (e.g., serotonin/norepinephrine transporters).

- Cell-based models : Primary neuronal cultures for uptake inhibition studies.

- In vivo :

- Rodent models : Tail suspension test (TST) for antidepressant efficacy.

- Dose optimization : Administer 10–50 mg/kg orally, with plasma monitoring via LC-MS/MS .

Q. How should researchers design a factorial study to optimize this compound’s dissolution profile?

Use a 2³ factorial design to test variables:

- Factors : Excipient ratio (e.g., microcrystalline cellulose), compression force, and disintegrant concentration.

- Response metrics : Dissolution rate (USP Apparatus II, 50 rpm, pH 6.8 buffer).

- Data analysis : ANOVA to identify significant interactions. Reference Table 10 in for kinetic modeling (e.g., Higuchi vs. Korsmeyer-Peppas) .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?

- Bioavailability studies : Compare Cmax and AUC after oral vs. IV administration to assess first-pass metabolism.

- Metabolite screening : Use hepatocyte incubations to identify active/inactive metabolites.

- Species differences : Repeat PK studies in multiple models (e.g., rats vs. dogs) .

Q. How do storage conditions impact this compound’s stability in long-term studies?

- Accelerated stability testing : 40°C/75% RH for 6 months. Monitor degradation via HPLC.

- Critical parameters : Moisture content (<1% via Karl Fischer titration) and photostability (ICH Q1B).

- Recommendations : Store in desiccated, amber vials at -20°C for >2-year stability .

Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.